molecular formula C18H14ClN3O2 B2719603 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide CAS No. 1394800-53-3

4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide

Cat. No.: B2719603
CAS No.: 1394800-53-3
M. Wt: 339.78
InChI Key: IQLOAZLCVNWUCG-UHFFFAOYSA-N
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Description

4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable cyanide source to form the 4-chlorophenyl cyanomethyl intermediate.

    Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group.

    Coupling with Benzamide: Finally, the product is coupled with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[(4-Bromophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide
  • 4-(2-{[(4-Fluorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide
  • 4-(2-{[(4-Methylphenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide

Uniqueness

4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[3-[[(4-chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-15-8-6-13(7-9-15)16(11-20)22-17(23)10-3-12-1-4-14(5-2-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLOAZLCVNWUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC(C#N)C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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